4-Benzoyl-1-benzylpyrrolidine-2,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization and benzoylation steps . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and catalysts like p-toluenesulfonic acid (p-TsOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-benzylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohols .
Scientific Research Applications
4-Benzoyl-1-benzylpyrrolidine-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-benzylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Pyrrolizine: Another pyrrolidine derivative with significant biological activities.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
4-Benzoyl-1-benzylpyrrolidine-2,3-dione is unique due to its specific benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile intermediate in the synthesis of complex molecules and its application in medicinal chemistry .
Properties
CAS No. |
7399-20-4 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-benzoyl-1-benzylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15NO3/c20-16(14-9-5-2-6-10-14)15-12-19(18(22)17(15)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
FIRIWTSTHPSGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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